molecular formula C8H6BrClO B581554 4-Bromo-3-chloro-2-methylbenzaldehyde CAS No. 1224604-13-0

4-Bromo-3-chloro-2-methylbenzaldehyde

Cat. No.: B581554
CAS No.: 1224604-13-0
M. Wt: 233.489
InChI Key: RWHAUUYYMOTLNP-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-2-methylbenzaldehyde is an aromatic aldehyde with the molecular formula C8H6BrClO. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, chlorine, and methyl groups. This compound is used in various chemical syntheses and has applications in different fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-3-chloro-2-methylbenzaldehyde can be synthesized through several methods. One common method involves the bromination and chlorination of 2-methylbenzaldehyde. The reaction typically uses bromine and chlorine as reagents under controlled conditions to ensure selective substitution at the desired positions on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination and chlorination processes. These processes are carried out in reactors with precise temperature and pressure controls to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-chloro-2-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-3-chloro-2-methylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-chloro-2-methylbenzaldehyde involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products. The presence of bromine and chlorine atoms can influence the reactivity and selectivity of these reactions .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-chloro-3-methylbenzaldehyde
  • 4-Bromo-3-chloro-2-methylbenzoic acid
  • 4-Bromo-3-chloro-2-methylbenzyl alcohol

Uniqueness

4-Bromo-3-chloro-2-methylbenzaldehyde is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and various research applications .

Properties

IUPAC Name

4-bromo-3-chloro-2-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO/c1-5-6(4-11)2-3-7(9)8(5)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWHAUUYYMOTLNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501287616
Record name 4-Bromo-3-chloro-2-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501287616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1224604-13-0
Record name 4-Bromo-3-chloro-2-methylbenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1224604-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-chloro-2-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501287616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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